molecular formula C8H7N3O2 B1457529 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1378827-12-3

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No. B1457529
CAS RN: 1378827-12-3
M. Wt: 177.16 g/mol
InChI Key: OLOLNOQHRRHRGT-UHFFFAOYSA-N
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Description

“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid” is a chemical compound with the IUPAC name 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid . It has a molecular weight of 177.16 .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The compound has been characterized from 1H NMR by the disappearance of methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and appearance of the acid proton signal of 3 at δ 13.6 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .

Scientific Research Applications

Medicinal Chemistry: Kinase Inhibition and Cancer Therapy

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors . These compounds, particularly halogenated derivatives, have shown promising cytotoxic effects against various cancer cell lines and are being investigated for their ability to induce apoptosis in cancer cells. The structural similarity of these derivatives to purine nucleotides allows them to interfere with key signaling pathways in cancer cells, making them valuable in the development of new anticancer drugs.

Material Science: Synthesis of Heterocyclic Compounds

In material science, the pyrrolo[2,3-d]pyrimidine scaffold is utilized in the synthesis of heterocyclic compounds with potential applications in the development of new materials . These materials may have unique properties such as electronic or photonic functionalities, which can be harnessed in various industrial applications.

Biotechnology: Enzyme Inhibition

The compound has been used in biotechnological research to study enzyme inhibition . By modifying specific enzymes’ activity, researchers can understand biological pathways better and develop biotechnological solutions to manipulate these pathways for industrial, environmental, or therapeutic purposes.

Agriculture: Plant Growth Regulation

While direct references to the use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in agriculture were not found, related pyrrolo[2,3-d]pyrimidine derivatives could be explored for their potential use in plant growth regulation and protection against plant pathogens .

Industrial Applications: Green Chemistry

The compound is involved in eco-friendly synthesis processes, such as the regioselective synthesis of intermediates for pharmaceuticals . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H320, H335 . Precautionary statement P261 is also associated with this compound .

Future Directions

Future research could explore the synthesis of 4-(4-(substituted)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine . Additionally, the compound could be further studied for its potential cytotoxic activity .

properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOLNOQHRRHRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 3
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 4
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 5
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 6
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

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